molecular formula C17H17ClN2O5S B2954559 3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922112-44-5

3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2954559
CAS RN: 922112-44-5
M. Wt: 396.84
InChI Key: WQGHWMXNMSROOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O5S and its molecular weight is 396.84. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, similar in structure to the compound , has demonstrated potential applications in photodynamic therapy (PDT) for cancer treatment. These compounds have shown promising properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for Type II PDT mechanisms targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activity

Benzenesulfonamide derivatives have also been explored for their antimicrobial and antifungal activities. A study on the synthesis and bioactivity of new benzenesulfonamides bearing the 1,3,4-oxadiazole moiety revealed that some of these compounds exhibit significant in vitro anti-HIV and antifungal activities (Zareef et al., 2007). This suggests the potential of such compounds in developing treatments for infectious diseases.

Enzyme Inhibition for Therapeutic Applications

Compounds within the benzenesulfonamide family have been studied for their role as enzyme inhibitors with therapeutic implications. For example, novel Schiff bases of sulfa drugs and their metal complexes have been synthesized and evaluated for their antimicrobial activity and their inhibitory effects on carbonic anhydrase enzymes. These studies have shown that certain benzenesulfonamide derivatives can effectively inhibit carbonic anhydrase, which is a target for treatment in conditions like glaucoma, epilepsy, and cancer (Alyar et al., 2018).

Anticancer Activity

Another area of research involves the synthesis of benzenesulfonamide derivatives with potential anticancer activity. Studies have identified compounds within this family that exhibit notable anticancer properties against various cancer cell lines, suggesting the potential for these compounds to be developed into anticancer drugs (Gul et al., 2016).

properties

IUPAC Name

3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-20-7-8-25-15-5-3-11(9-13(15)17(20)21)19-26(22,23)12-4-6-16(24-2)14(18)10-12/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGHWMXNMSROOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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